Dactyloquinone A

Description

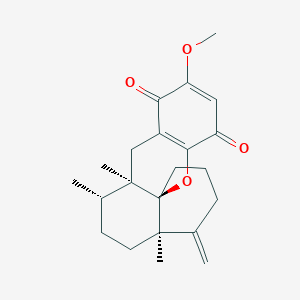

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H28O4 |

|---|---|

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

(1R,10R,11S,14R)-6-methoxy-10,11,14-trimethyl-15-methylidene-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),5-diene-4,7-dione |

InChI |

InChI=1S/C22H28O4/c1-13-7-6-9-22-20(13,3)10-8-14(2)21(22,4)12-15-18(24)17(25-5)11-16(23)19(15)26-22/h11,14H,1,6-10,12H2,2-5H3/t14-,20+,21+,22-/m0/s1 |

Clé InChI |

VHEIQBFDIYFDPD-VKPKAYIDSA-N |

SMILES isomérique |

C[C@H]1CC[C@@]2(C(=C)CCC[C@@]23[C@@]1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |

SMILES canonique |

CC1CCC2(C(=C)CCCC23C1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |

Synonymes |

dactyloquinone A |

Origine du produit |

United States |

Exploration of Natural Sources and Advanced Isolation Methodologies of Dactyloquinone a

Marine Organism Sourcing and Biogeographical Distribution Research

The quest for novel bioactive compounds has led researchers to explore diverse marine environments, with sponges emerging as a particularly rich source.

Sponges as Primary Biosynthetic Producers of Dactyloquinone A

Marine sponges (Phylum Porifera) are well-documented producers of a vast array of secondary metabolites with unique chemical structures. frontiersin.orgmdpi.comcoconutandcotton.co.uk this compound has been identified and isolated from marine sponges of the order Dictyoceratida. researchgate.net Specifically, species belonging to the genera Dactylospongia and Hyrtios are known to produce this compound. researchgate.netglobalauthorid.com For instance, this compound was isolated from an Okinawan marine sponge, Dactylospongia elegans. globalauthorid.com It has also been found in a Hyrtios sp. marine sponge collected from the South China Sea. researchgate.net

While the sponge itself is credited as the source, there is growing evidence that many bioactive compounds isolated from sponges are actually produced by their associated microorganisms, such as bacteria and cyanobacteria. frontiersin.orgmdpi.comrsc.org These symbiotic microbes can constitute a significant portion of the sponge's biomass and are thought to be the true biosynthetic origin of many metabolites. rsc.org

The biogeographical distribution of these source organisms is a key factor in the discovery of this compound. The sponge Dactylospongia elegans has been recorded in several locations, including the Banda Sea, Malacca Strait, Palau, the Sulawesi Sea/Makassar Strait, the West Caroline Islands, Indonesia, and Singapore. frontiersin.orgmarinespecies.org More recent studies have reported its presence in the Okinawa Ocean and the South China Sea. globalauthorid.comfrontiersin.org Another source genus, Dactylospongia metachromia, exhibits a wide distribution range from the Red Sea to French Polynesia. ifremer.fr The distribution patterns of these sponges are influenced by various oceanographic factors, including currents and water temperature, which can also affect the production of secondary metabolites. plos.org

Table 1: Marine Sponge Sources of this compound and Their Distribution

| Genus | Species | Reported Locations |

|---|---|---|

| Dactylospongia | elegans | Banda Sea, Malacca Strait, Palau, Sulawesi Sea/Makassar Strait, West Caroline Islands, Indonesia, Singapore, Okinawa (Japan), South China Sea globalauthorid.comfrontiersin.orgmarinespecies.org |

| Hyrtios | sp. | South China Sea researchgate.net |

Cultivation and Sustainable Sourcing Strategies in Research

A significant challenge in the research and development of marine natural products is the issue of supply. frontiersin.orgresearchgate.net Obtaining sufficient quantities of this compound for comprehensive studies is often hampered by the low concentrations of the compound found in the source sponges. researchgate.net Harvesting large amounts of wild sponges raises environmental concerns and is not a sustainable practice. mdpi.com

To address this, researchers are exploring several sustainable sourcing strategies:

In Situ Aquaculture (Sponge Farming): Cultivating sponges in their natural marine environment is one of the most straightforward methods to generate biomass. researchgate.netfrontiersin.org This approach involves growing sponge explants (small fragments) on underwater farms. farmtogirl.com Successful cultivation depends on understanding the specific environmental needs of the sponge species. researchgate.net For example, community-based sponge farming initiatives in places like Micronesia have shown success with species like Cosinoderma matthewsi, providing a sustainable livelihood for local communities while protecting coral reefs. farmtogirl.com

Ex Situ Cultivation: Growing sponges in controlled, land-based aquaculture systems is a more technologically advanced approach. researchgate.net While it offers greater control over environmental parameters, it remains a significant challenge to replicate the complex nutritional and physical conditions of the natural marine habitat. researchgate.netfrontiersin.org A key to success is providing an adequate food supply. researchgate.net

Cell Culture and Associated Microorganisms: A highly promising strategy involves the cultivation of sponge cells or their symbiotic microorganisms. mdpi.comresearchgate.net Since many compounds are believed to be produced by these symbionts, isolating and culturing these microbes in fermenters could provide a continuous and sustainable source of the desired metabolite, independent of the sponge host. rsc.orgresearchgate.net This method overcomes the difficulties of cultivating the entire sponge and allows for optimization of culture conditions to maximize compound yield. researchgate.net

Biotechnology: Advances in biotechnology and genetic engineering offer future pathways for sustainable production. covalo.com This could involve transferring the biosynthetic genes responsible for producing this compound into a host microorganism that is easier to cultivate on a large scale. mdpi.comrsc.org

These strategies are crucial for ensuring a reliable and environmentally responsible supply of this compound and other valuable marine-derived compounds for future research and development.

Extraction and Fractionation Techniques for this compound Isolation

The isolation of a pure chemical compound like this compound from its natural source is a multi-step process that begins with extraction and is followed by purification.

Conventional Extraction Methodologies in Natural Product Research

The initial step in isolating this compound from sponge tissue involves extraction, which aims to separate the desired bioactive components from the bulk biomass using a suitable solvent. encyclopedia.pubpalarch.nl Conventional solid-liquid extraction methods are commonly employed in natural product research due to their simplicity and effectiveness. encyclopedia.pubarcjournals.org

These methods include:

Maceration: This simple technique involves soaking the collected and often freeze-dried and ground sponge material in a selected organic solvent for an extended period. encyclopedia.pubarcjournals.orgmdpi.com The solvent penetrates the sponge tissue, dissolving the target compounds. Solvents like methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol are frequently used. researchgate.netnih.gov

Soxhlet Extraction: This method provides a more efficient and continuous extraction compared to maceration. encyclopedia.pubmdpi.com The sponge material is placed in a thimble, and a heated solvent is continuously cycled through it, ensuring a thorough extraction of the desired compounds. mdpi.com

After the initial extraction, the resulting crude extract contains a complex mixture of metabolites. This extract is then typically partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and butanol) to separate compounds into broad fractions based on their polarity. researchgate.net Sesquiterpene quinones like this compound are typically found in the less polar fractions. researchgate.net

Advanced Separation Techniques for this compound Purification

Following initial extraction and fractionation, the simplified but still complex mixtures require further purification to isolate this compound. Modern chromatography is the cornerstone of this purification process. rsc.orgmoravek.com

The purification of sesquiterpenoid quinones from sponge extracts heavily relies on a succession of chromatographic techniques that separate molecules based on their differential interactions with a stationary phase and a mobile phase. researchgate.netresearchgate.net

Vacuum Liquid Chromatography (VLC): This is often one of the first chromatographic steps applied to the crude fractions. VLC is a form of column chromatography performed under vacuum, which allows for a faster separation of large quantities of material using less solvent compared to traditional column chromatography. rsc.org It is used for initial fractionation of the extract. nih.gov

Medium-Pressure Liquid Chromatography (MPLC): MPLC is a more advanced technique that uses a pump to pass the solvent through the column at a moderate pressure. rsc.orgacs.org This results in better resolution and faster separation times than VLC or gravity-fed column chromatography. It is frequently used for further fractionation of the VLC fractions. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the final and most powerful purification step. rsc.orgnih.gov It utilizes high pressure to pump the mobile phase through a column packed with very small particles, providing high resolution and allowing for the separation of closely related compounds. moravek.comamericanpeptidesociety.org Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used to achieve the final purification of this compound and related compounds. researchgate.netacs.org

The combination of these chromatographic methods, often guided by bioassays or chemical screening, allows for the efficient isolation of pure this compound from the complex chemical matrix of the sponge extract. nih.gov

Table 2: Summary of Extraction and Purification Techniques for this compound

| Technique | Type | Purpose in Isolation Workflow |

|---|---|---|

| Maceration | Conventional Extraction | Initial extraction of metabolites from sponge biomass. arcjournals.orgmdpi.com |

| Soxhlet Extraction | Conventional Extraction | Continuous and efficient initial extraction. encyclopedia.pubmdpi.com |

| Solvent Partitioning | Fractionation | Separation of crude extract into fractions of different polarities. researchgate.net |

| Vacuum Liquid Chromatography (VLC) | Advanced Separation | Initial, rapid chromatographic fractionation of large sample amounts. rsc.org |

| Medium-Pressure Liquid Chromatography (MPLC) | Advanced Separation | Intermediate purification of fractions with improved resolution. rsc.orgacs.org |

Spectroscopic and Hyphenated Techniques for In Situ Detection and Dereplication

The discovery and re-isolation of known natural products is a time-consuming and resource-intensive challenge in marine natural product chemistry. To streamline this process, modern analytical strategies focus on the rapid identification of compounds like this compound directly from their source, a process known as dereplication. This is often achieved in situ or with crude extracts, bypassing the need for exhaustive purification of every component.

Advanced spectroscopic and hyphenated techniques are central to this approach. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone of dereplication. researchgate.net A small sample of the crude extract from the source organism, such as the Dactylospongia elegans sponge, can be analyzed to generate a chemical profile. The resulting data provides the mass-to-charge ratio (m/z) and retention time for numerous compounds within the extract. researchgate.net

For this compound, high-resolution mass spectrometry (HRMS) would reveal a specific m/z value corresponding to its molecular formula, C₂₂H₂₈O₄. acs.org This data can be rapidly cross-referenced against comprehensive natural product databases like MarinLit™. A match for the molecular weight, along with the taxonomic data of the source sponge, provides a putative identification of this compound. mdpi.com

Further confidence in the identification is achieved using tandem mass spectrometry (MS/MS). In this technique, the ion corresponding to this compound is isolated and fragmented to create a specific fragmentation pattern. figshare.com This pattern serves as a chemical fingerprint, which can be compared to previously recorded data for an authentic standard or to patterns predicted from its known structure, solidifying the identification. oregonstate.edu The combination of chromatographic separation with mass spectrometric analysis (LC-MS) allows for the detection and preliminary identification of this compound even when it is a minor component of a complex mixture. acs.org

In some cases, underwater mass spectrometers can be deployed for the in situ analysis of dissolved molecules in the immediate vicinity of the marine organism, offering real-time chemical data from the natural environment without the need for sample collection. organicchemistrydata.orgwisc.edu While more commonly used for volatile or smaller dissolved gases, advancements are paving the way for the detection of larger, more complex molecules like sesquiterpenoid quinones.

Analytical Strategies for Purity Assessment of Isolated this compound

Once this compound has been isolated from the sponge extract through techniques like column chromatography, it is crucial to assess its purity. The goal is to ensure that the isolated sample consists of a single chemical entity, free from structural analogues, biosynthetic precursors, or other contaminants from the extract. A multi-faceted approach, often termed a mass balance approach, is employed where different analytical techniques are used to quantify the main component and various types of impurities.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for purity assessment. researchgate.net Using a high-resolution column and an optimized mobile phase, a solution of the isolated this compound is analyzed. A pure sample should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate impurities. Photodiode array (PDA) detectors can be used to examine the UV-visible spectrum across the main peak; spectral uniformity is a strong indicator of peak purity. organicchemistrydata.org

To challenge the separation method and ensure no impurities are co-eluting, the analysis can be run under different, or orthogonal, chromatographic conditions (e.g., different column chemistry, mobile phase pH, or temperature). organicchemistrydata.org Quantitative analysis, comparing the area of the main this compound peak to the total area of all detected peaks, provides a percentage purity value.

Advanced Spectroscopic Characterization (e.g., NMR, MS, X-ray Crystallography)

Following isolation and preliminary purity checks, advanced spectroscopic methods are used to confirm the identity and structure of this compound unequivocally. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of the isolated compound. For this compound, this analysis confirms the elemental composition as C₂₂H₂₈O₄ by providing a highly accurate mass measurement of the molecular ion. acs.org

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

|---|---|---|---|

| HRESIMS | Positive | [M+H]⁺ | C₂₂H₂₈O₄ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules. wisc.edu A suite of NMR experiments is performed on the purified this compound sample.

¹H NMR: This experiment identifies all the unique proton environments in the molecule, providing information on their chemical shift, integration (number of protons), and splitting patterns (coupling to neighboring protons).

¹³C NMR: This reveals the number of unique carbon atoms and their chemical environment (e.g., alkane, alkene, carbonyl). acs.org

The collective data from these NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the planar structure of this compound, including the sesquiterpenoid core and the dihydropyran moiety. organicchemistrydata.org

X-ray Crystallography: While NMR and MS can define the constitution of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure and absolute stereochemistry, provided a suitable single crystal can be grown. For this compound, a single-crystal X-ray diffraction analysis was successfully performed. researchgate.net This experiment involves passing X-rays through a crystal of the compound; the resulting diffraction pattern is used to calculate a map of electron density within the crystal, from which the precise position of every atom can be determined. This analysis definitively confirmed the relative and absolute stereochemistry of this compound as 5R, 8S, 9R, 10R. researchgate.net

| Parameter | Value |

|---|---|

| Radiation | Cu Kα |

| Absolute Configuration | 5R, 8S, 9R, 10R |

| Flack Parameter | 0.02(7) |

The combination of these advanced spectroscopic techniques provides a comprehensive and definitive structural characterization of this compound, ensuring the purity and confirming the identity of the isolated natural product.

Synthetic Chemistry and Analog Generation of Dactyloquinone a

Total Synthesis Approaches and Methodologies for Dactyloquinone A

The total synthesis of this compound, a sesquiterpene (hydro)quinone meroterpenoid, has been achieved through innovative strategies starting from common building blocks. A prominent approach commences with an enantioenriched Wieland-Miescher ketone analog, which serves as a foundational chiral scaffold for constructing the molecule's decalin core. chemrxiv.orgnih.govscilit.com

A key innovation in the synthesis of this compound is the application of a Metal-Hydride Hydrogen Atom Transfer (MHAT) process. chemrxiv.orgresearchgate.netnih.gov This strategy facilitates the crucial intramolecular hydrofunctionalization of an internal trisubstituted alkene with a quinone monoacetal (QMA), effectively forming the key C—O bond and constructing the chromane (B1220400) moiety of the target molecule. chemrxiv.orgnih.govresearchgate.net The MHAT reaction generates a tertiary radical that can add to the oxygen of the quinone, leading to the desired chromane ring system. nih.gov

Another significant strategy involves a bio-inspired, Lewis acid-catalyzed cyclization reaction. This method was employed to construct the 6/6/6/6 tetracyclic core of this compound. rsc.org The reaction drives a 1,2-rearrangement of methyl groups, transforming an aureane skeleton into the required avarane skeleton. rsc.org A hemisynthesis approach has also been reported, which utilized a silver-mediated cationic cyclization of a derivative of sclareolide. nih.gov However, this particular pathway resulted in a mixture of isomers. nih.gov

The synthesis leading to the MHAT cyclization involves a sequence of carefully orchestrated chemical transformations. The process begins with the deconjugative alkylation of a Wieland-Miescher type ketone to introduce the aromatic portion of the molecule. chemrxiv.orgnih.gov This is followed by a series of functional group manipulations, as detailed in the table below.

Table 1: Key Chemical Transformations in a Total Synthesis of this compound

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Deconjugative Alkylation | Wieland-Miescher ketone analog, Benzyl iodide derivative | Assembles the basic carbon skeleton. chemrxiv.orgnih.gov |

| 2 | Olefination | Takai–Oshima–Lombardo conditions | Converts a ketone to an alkene. chemrxiv.org |

| 3 | Hydrogenation | Wilkinson's catalyst | Diastereoselectively reduces a double bond. chemrxiv.orgnih.gov |

| 4 | Quinone Monoacetal (QMA) Formation | PIDA in methanol (B129727) | Oxidizes an electron-rich phenol (B47542) to a QMA, the precursor for the MHAT reaction. chemrxiv.orgnih.gov |

| 5 | MHAT Cyclization | Fe(acac)₃, Phenylsilane | Intramolecular C—O bond formation to create the chromane ring. chemrxiv.orgrsc.org |

| 6 | Final Olefination | Wittig reaction | Introduces the final exocyclic double bond. nih.gov |

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound. The first asymmetric total synthesis of the compound established its absolute stereochemistry. rsc.org This was accomplished through a key bio-inspired Lewis acid-catalyzed cyclization that controlled the migration of methyl groups. rsc.org

In other synthetic routes, stereocontrol is introduced at various stages:

Starting Material: The use of an enantioenriched Wieland–Miescher ketone analog provides the initial stereochemical foundation for the synthesis. chemrxiv.orgnih.gov

Alkylation: The deconjugative alkylation step to connect the decalin and aromatic moieties proceeds with high diastereoselectivity (7.5:1). chemrxiv.org

Hydrogenation: The reduction of a double bond using the Wilkinson catalyst occurs with a diastereoisomeric ratio of 1.5:1. The desired diastereomer is then separated chromatographically, ensuring the correct stereochemistry is carried forward. nih.gov

These methods of substrate control and diastereoselective reactions are crucial for navigating the complex stereochemical landscape of the this compound molecule. nih.gov

The development of the intramolecular MHAT-based cyclization represents a novel and efficient route to this compound. nih.gov This modern approach provides a direct method for forming the characteristic chromane ring system, which is a significant advancement over other potential cyclization strategies that might involve harsh conditions or yield isomeric mixtures. chemrxiv.orgnih.gov The convergence of this strategy, beginning from a well-established chiral building block and employing a key late-stage C-O bond formation, showcases a sophisticated and effective approach to this complex natural product. chemrxiv.org

Partial Synthesis Strategies for this compound Scaffolds

In addition to total synthesis from simple starting materials, a hemisynthesis of this compound has been reported. nih.gov This approach began with sclareolide, a readily available natural product. The key transformation in this partial synthesis was a silver-mediated cationic cyclization. While this strategy successfully produced the this compound scaffold, it was hampered by a lack of stereocontrol, ultimately yielding a mixture of isomers. nih.gov

Derivatization Chemistry and Analog Library Generation of this compound

The available scientific literature primarily focuses on the total and partial synthesis of the this compound natural product itself. Detailed studies on the systematic derivatization of the this compound core or the generation of extensive analog libraries are not extensively reported in the primary search results.

Specific methodologies for the structural modification and functionalization of the completed this compound molecule are not detailed in the reviewed literature. However, the synthetic intermediates developed during the total synthesis campaigns offer potential platforms for creating analogs. For instance, modification of the aromatic ring precursor prior to the deconjugative alkylation step or altering the quinone moiety in the final steps could provide access to a range of structurally related compounds. General principles of derivatization, such as modifying functional groups to enhance analytical detection or biological activity, could theoretically be applied, but specific examples for this compound are not presently available. nih.govtaylorandfrancis.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Wieland-Miescher ketone |

| Sclareolide |

| Phenyliodine diacetate (PIDA) |

Synthesis of Chemically Modified this compound Derivatives

The generation of chemically modified derivatives of this compound is intrinsically linked to the strategies developed for its total synthesis. Synthetic efforts have not only aimed to construct the natural product itself but have also yielded a variety of advanced intermediates and analogs that can be considered derivatives. These endeavors provide a blueprint for creating structurally diverse molecules based on the this compound scaffold, enabling further investigation into their chemical and biological properties.

A prominent strategy for the synthesis of this compound and its derivatives involves a meroterpenoid scaffold derived from an enantioenriched Wieland-Miescher ketone analog. chemrxiv.orgresearchgate.netnih.gov This approach utilizes key chemical transformations to build the complex tetracyclic ring system of the avarane skeleton. rsc.org

One successful total synthesis of this compound employed an intramolecular hydrofunctionalization via a metal-hydride hydrogen atom transfer (MHAT) process. chemrxiv.orgresearchgate.netnih.gov This key step forms the crucial C-O bond, creating the chromane moiety of the molecule. researchgate.netnih.gov The synthesis begins with the deconjugative alkylation of a Wieland-Miescher type ketone, followed by a series of functional group manipulations to build a key unsaturated meroterpenoid intermediate. chemrxiv.orgresearchgate.net

Further modifications of this intermediate highlight the generation of diverse derivatives. Olefination of the ketone in compound 32 was achieved using Takai–Oshima–Lombardo conditions, and subsequent deprotection steps yielded compound 33 . chemrxiv.org Hydrogenation of this derivative with Wilkinson's catalyst produced two separable diastereoisomers, 34a and 34b . chemrxiv.org The synthesis of this compound was completed from intermediate 34a through a sequence involving Wittig olefination and final oxidation using ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov

The table below summarizes key synthetic intermediates that are derivatives of the this compound scaffold.

| Compound Name/Number | Starting Material(s) | Key Transformation(s) | Synthetic Outcome |

| Intermediate 32 | Wieland-Miescher ketone analog 15 , Benzyl iodide 31 | Deconjugative alkylation | Introduction of the functionalized aromatic ring to the decalin core. chemrxiv.org |

| Intermediate 33 | Intermediate 32 | Takai–Oshima–Lombardo olefination, Deprotection | Formation of an exocyclic double bond and removal of protecting groups. chemrxiv.org |

| Diastereoisomer 34a | Intermediate 33 | Hydrogenation (Wilkinson's catalyst) | Selective reduction of the exocyclic double bond, leading to the core structure for this compound. chemrxiv.org |

| Diastereoisomer 34b | Intermediate 33 | Hydrogenation (Wilkinson's catalyst) | A diastereomer of the main synthetic pathway intermediate. chemrxiv.org |

| Dysideanone G (4b) | Intermediate 45 | Wittig olefination, Demethylation | Efficient synthesis of a related natural product. chemrxiv.org |

| Dysideanone E (5b) | Dysideanone G (4b ) | Photooxygenation (rose bengal) | Diastereoselective conversion to another related quinol natural product. chemrxiv.org |

These synthetic pathways demonstrate that by intercepting intermediates or modifying the reaction sequence, a range of this compound derivatives can be generated. The strategies employed, particularly the modular assembly starting from the Wieland-Miescher ketone analog, offer opportunities to vary the aromatic quinone portion or the decalin core, thus providing access to a library of novel analogs for future studies.

Elucidation of the Biosynthetic Pathway of Dactyloquinone a

Identification of Putative Precursors and Metabolic Intermediates

Dactyloquinone A is understood to be of hybrid biosynthetic origin, a characteristic feature of meroterpenoids. acs.orgresearchopenworld.com The pathway is believed to commence with precursors from the terpenoid and polyketide pathways. The sesquiterpenoid portion, which forms the complex polycyclic core, is likely derived from farnesyl pyrophosphate (FPP), a common C15 building block in terpenoid synthesis. researchopenworld.com The quinone moiety is thought to originate from a polyketide precursor. acs.orgresearchopenworld.com

The proposed biosynthetic journey involves a series of skeletal rearrangements, a common theme in terpene chemistry. The biogenesis is postulated to proceed through several key cyclic intermediates. mdpi.com It likely begins with the formation of a drimane (B1240787) skeleton, which then undergoes significant rearrangement. acs.orgmdpi.com

Key proposed metabolic intermediates in the pathway include:

Drimane Skeleton Intermediates: These bicyclic structures are the initial result of the cyclization of the farnesyl precursor. mdpi.com

Aureane Skeleton Intermediates: A crucial step in the proposed pathway is the rearrangement of the drimane skeleton into an aureane scaffold through a series of hydride and methyl shifts. mdpi.comresearchgate.net Compounds with an aureane skeleton, such as aureol, are considered to be direct precursors to the avarane family. acs.orgmdpi.com

Aureane-Quinone Intermediate: Before the final cyclization, the hydroquinone (B1673460) part of the aureane intermediate is oxidized to a quinone. mdpi.com This electrophilic quinone is primed for the final ring-closing reaction.

Avarane Skeleton: The final tetracyclic avarane core of this compound is formed from the intramolecular cyclization of the aureane-quinone intermediate. mdpi.comrsc.org

The table below summarizes the key classes of compounds involved in the proposed biosynthetic pathway.

| Role in Pathway | Compound/Skeleton Type | Description |

| Primary Precursor | Farnesyl Pyrophosphate (FPP) | A C15 isoprenoid that forms the sesquiterpene backbone. |

| Primary Precursor | Polyketide Unit | The biosynthetic origin of the aromatic hydroquinone/quinone moiety. |

| Initial Cyclic Intermediate | Drimane Skeleton | A bicyclic sesquiterpene scaffold formed from the initial cyclization. |

| Key Rearranged Intermediate | Aureane Skeleton | Formed via 1,2-hydride and methyl shifts from the drimane skeleton. |

| Final Precursor | Aureane-Quinone | An oxidized aureane intermediate that undergoes the final cyclization. |

| Core Structure | Avarane Skeleton | The final tetracyclic ring system of this compound. |

Investigation of Enzymatic Mechanisms in this compound Formation

While specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized, the proposed reaction cascade is based on well-understood enzymatic transformations common in fungal and marine meroterpenoid biosynthesis. nih.govroyalsocietypublishing.orgacs.org

The construction of complex meroterpenoids is typically orchestrated by a suite of enzymes encoded within a biosynthetic gene cluster. nih.govroyalsocietypublishing.org Based on analogous pathways, the key enzyme classes likely involved in this compound formation include:

Polyketide Synthases (PKSs): These enzymes are responsible for constructing the aromatic hydroquinone moiety from simple acyl-CoA precursors. researchopenworld.comroyalsocietypublishing.org

Prenyltransferases (PTs): A PT would catalyze the crucial C-C bond formation between the polyketide-derived aromatic ring and the terpenoid precursor, farnesyl pyrophosphate. royalsocietypublishing.org

Terpene Cyclases (CYCs): These are the master catalysts of terpene biosynthesis, responsible for initiating and guiding the complex cyclization cascades. A terpene cyclase would catalyze the initial formation of the drimane skeleton and the subsequent skeletal rearrangements to the aureane and avarane cores. nih.govacs.org Fungal meroterpenoid cyclases are often seven-membrane-spanning proteins that control the conformation of carbocationic intermediates. nih.gov

Oxygenases: Enzymes such as FAD-dependent monooxygenases or Cytochrome P450 monooxygenases are required for tailoring reactions, including the oxidation of the hydroquinone to the reactive quinone intermediate prior to the final cyclization. royalsocietypublishing.orgacs.org

The proposed biosynthetic pathway is a cascade of carbocation-driven reactions, a hallmark of terpene biosynthesis. acs.orgrsc.org The major mechanistic steps are thought to be:

Initial Cyclization: The pathway likely initiates with the diastereoselective cyclization of a polyene precursor, forming a drimane skeleton and a key tertiary carbocation intermediate. mdpi.com

Drimane to Aureane Rearrangement: This carbocation undergoes a programmed sequence of stereospecific 1,2-hydride and 1,2-methyl shifts. mdpi.comacs.orgnih.gov This complex rearrangement transforms the drimane skeleton into the thermodynamically more stable aureane skeleton. mdpi.com

Quinone Formation: The aureane-hydroquinone intermediate is oxidized to an aureane-quinone.

Avarane Skeleton Formation: The final and defining step is a Lewis acid-catalyzed cyclization of the aureane-quinone. mdpi.comrsc.org This reaction involves an intramolecular attack from the decalin core onto the quinone ring, which drives the migration of methyl groups to form the characteristic 6/6/6/6 tetracyclic avarane skeleton of this compound. mdpi.comrsc.org

Genetic and Molecular Biology Approaches to Pathway Dissection and Engineering

Direct genetic studies on the this compound pathway are not yet available in the scientific literature. However, the field of fungal meroterpenoid research provides a clear blueprint for how such investigations would proceed. nih.govmdpi.com The genes encoding the biosynthetic enzymes for a specific natural product are typically co-located on the chromosome in a biosynthetic gene cluster (BGC). acs.orgnih.gov

Discovery and elucidation of such a cluster for this compound would likely involve:

Genome Mining: Sequencing the genome of the producing organism (a marine sponge or its symbiotic fungus) and using bioinformatic tools to search for BGCs containing genes for key enzymes like PKSs and terpene cyclases. nih.gov

Heterologous Expression: Once a candidate BGC is identified, it can be transferred into a model host organism, such as the fungus Aspergillus oryzae. nih.govroyalsocietypublishing.orgbeilstein-journals.org Successful production of this compound or its intermediates in the host would confirm the function of the gene cluster.

Gene Inactivation and Mutagenesis: Systematically deleting or mutating genes within the cluster and analyzing the resulting changes in metabolite production can precisely map the function of each enzyme in the pathway. acs.org This approach allows for the isolation of metabolic intermediates and the verification of the proposed biosynthetic steps. acs.org

These genetic and molecular biology techniques are powerful tools for moving beyond hypothetical pathways based on chemical logic to a definitive, enzyme-level understanding of natural product biosynthesis. nih.gov

Bio-inspired Synthetic Studies and Their Relevance to Natural Biosynthesis Mimicry

In the absence of definitive enzymatic data, bio-inspired total synthesis has been the most powerful tool for elucidating the likely biosynthetic pathway of this compound. rsc.org Synthetic chemists have designed and executed elegant routes to construct the molecule that mimic the proposed natural cascade, and their success lends strong support to the biosynthetic hypotheses.

Two landmark total syntheses highlight key proposed steps:

Lewis Acid-Catalyzed Cyclization/Rearrangement: The first asymmetric total synthesis of this compound successfully constructed the key tetracyclic avarane core using a bio-inspired strategy. rsc.org This route featured a Lewis acid-catalyzed cyclization of an aureane-quinone precursor. mdpi.comrsc.org The reaction, promoted by iron(III) chloride (FeCl₃), not only formed the final ring but also drove the critical 1,2-rearrangement of methyl groups to establish the avarane skeleton from an aureane skeleton, perfectly mimicking the proposed final step of the natural pathway. mdpi.comrsc.orgnih.gov

Intramolecular C–O Bond Formation via MHAT: An alternative total synthesis of this compound was achieved using a different, yet equally insightful, key step. chemrxiv.orgchemrxiv.orgresearchgate.net This approach utilized an intramolecular metal-hydride hydrogen atom transfer (MHAT) process. chemrxiv.orgnih.gov The reaction forged the key C–O ether bond between the decalin core and the quinone moiety, providing another plausible synthetic route that informs potential biosynthetic mechanisms for constructing the tetracyclic system. chemrxiv.orgresearchgate.net

These synthetic achievements are not merely chemical accomplishments; they serve as functional tests of the biosynthetic proposals. By demonstrating that the proposed intermediates can be converted to the final natural product under plausible chemical conditions, these studies provide the strongest evidence to date for the intricate cascade of reactions that nature employs to build this compound. mdpi.com

Mechanistic Investigations of Dactyloquinone A S Biological Activities Non Human & in Vitro Focus

Cellular and Molecular Target Identification Methodologies

Identifying the precise molecular targets of a bioactive compound is fundamental to understanding its mechanism of action. For complex natural products like Dactyloquinone A, a variety of in vitro and in silico techniques are employed to pinpoint protein interactions and validate targets. These methodologies range from computational predictions to direct experimental measurements of protein-ligand binding.

Protein Interaction Profiling and Target Validation (e.g., molecular docking studies)

Protein interaction profiling aims to identify the direct binding partners of a small molecule within the proteome. A combination of computational and experimental methods is often used to predict and confirm these interactions.

Molecular Docking: This computational technique is a cornerstone for predicting the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govbiorxiv.org It uses algorithms to sample conformations of the ligand and ranks them using a scoring function. biorxiv.org While specific molecular docking studies for this compound are not extensively documented in the reviewed literature, research on its close chemical relatives, Dactyloquinone B, C, and D, provides significant insight into potential targets. In silico analyses of these related compounds revealed strong binding affinity for various apoptotic receptors in lung cancer cells, suggesting these receptors are plausible targets for this compound as well. researchgate.netindexcopernicus.com Other studies on similar marine meroterpenoids have identified Protein Tyrosine Phosphatase 1B (PTP1B) as a potential target, which is relevant in both cancer and metabolic disease pathways. mdpi.com

Experimental Target Validation: Following computational screening, experimental techniques are required to validate predicted interactions. Common methods include:

Co-immunoprecipitation (Co-IP): Considered a gold standard, this method uses an antibody to isolate a target protein from a cell lysate, pulling down any associated proteins for identification. nih.gov

Proximity Ligation Assay (PLA): An in situ method that allows for the visualization of protein-protein interactions within fixed cells, offering high specificity and subcellular resolution. rsc.org

Biomolecular Fluorescence Complementation (BiFC): In this technique, a fluorescent protein is split into two non-fluorescent fragments, and each is fused to a protein of interest. If the proteins interact, the fragments are brought together, reconstituting the fluorescent signal. addgene.org

These methods, while not yet broadly applied to this compound in published research, represent the standard workflow for validating the targets suggested by molecular docking of its analogues.

| Methodology | Description | Application to this compound Research |

| Molecular Docking | Computational simulation to predict the binding mode and affinity of a ligand to a protein target. nih.govbiorxiv.org | Used on analogues (Dactyloquinone B-D) to predict binding to apoptotic receptors. researchgate.netindexcopernicus.com |

| Co-immunoprecipitation | Antibody-based pulldown of a target protein to identify its interaction partners in a cell lysate. nih.gov | A standard validation technique to confirm predicted protein targets. |

| Proximity Ligation Assay | In situ detection of protein interactions with high spatial resolution within cells. rsc.org | A powerful tool for confirming subcellular locations of interactions. |

| BiFC | Reconstitution of a split fluorescent protein upon interaction of two tagged proteins of interest. addgene.org | Used to visualize and quantify protein interactions in living cells. |

Mechanistic Studies of Anti-proliferative and Cytotoxic Effects (in vitro, non-human cellular models)

This compound and its relatives have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. mdpi.com Mechanistic studies aim to unravel the specific cellular events that lead to this anti-proliferative activity and cell death.

Investigation of Cellular Pathway Modulation

The anti-proliferative effects of a compound are typically the result of its ability to modulate one or more cellular signaling pathways that control cell growth, survival, and division.

A primary mechanism implicated for quinone-containing compounds is the generation of Reactive Oxygen Species (ROS). mdpi.com ROS, such as superoxide (B77818) and singlet oxygen, are highly reactive molecules that can induce cellular damage and trigger cell death pathways. wikipedia.org Research has specifically demonstrated that this compound can be used to generate singlet oxygen through a one-electron oxygen reduction process, highlighting its capacity to induce oxidative stress within a cellular environment. researchgate.net The induction of ROS is a known mechanism for the anti-cancer activity of many chemotherapeutic agents. mdpi.com

Furthermore, studies on closely related rearranged drimane (B1240787) meroterpenoids have shown that they can suppress the expression of β-catenin, a key protein in a signaling pathway that is often dysregulated in cancers, particularly colon cancer. acs.org This suggests that the Wnt/β-catenin pathway may be another potential target for modulation by this compound.

Pathway analysis tools, which map changes in gene or protein expression to known biological pathways, are critical for forming these mechanistic hypotheses. yulab-smu.topmetabolon.com

Exploration of Apoptotic or Necrotic Inducing Mechanisms

Cell death can occur through two main processes: apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to injury). akadeum.comnih.gov Apoptosis is a tightly regulated process characterized by cell shrinkage, membrane blebbing, and the activation of specific enzymes called caspases, whereas necrosis involves cell swelling and rupture, often leading to inflammation. akadeum.comptgcn.com

The generation of high levels of ROS by this compound is a strong trigger for intrinsic apoptosis. wikipedia.orgresearchgate.net Oxidative stress can lead to mitochondrial damage, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death. mdpi.com This is consistent with findings for the related meroterpenoid ilimaquinone, which induces apoptosis through the activation of caspase-9 and caspase-3, leading to DNA damage. rsc.org The predicted binding of dactyloquinone analogues to apoptotic receptors further supports the hypothesis that these compounds induce cell death primarily through an apoptotic mechanism. researchgate.netindexcopernicus.com

| Mechanism | Description | Evidence for this compound / Analogues |

| ROS Generation | Production of highly reactive molecules like singlet oxygen, leading to oxidative stress. wikipedia.org | This compound has been shown to generate singlet oxygen. researchgate.net Related quinones induce apoptosis via ROS. mdpi.com |

| Apoptosis Induction | Triggering of programmed cell death, often via caspase activation. mdpi.com | Inferred from ROS generation and docking of analogues to apoptotic receptors. researchgate.netindexcopernicus.comresearchgate.net |

| Necrosis | Uncontrolled cell death from acute injury, characterized by membrane rupture. nih.gov | Less likely to be the primary mechanism, but can occur with high levels of cellular damage. |

Mechanistic Studies of Anti-microbial Activities (in vitro, non-human strains)

In addition to anti-cancer properties, many marine quinones exhibit antimicrobial activity. mdpi.com In vitro assays are used to determine the spectrum of activity and to investigate how these compounds inhibit or kill microbial pathogens.

Bacterial and Fungal Growth Inhibition Mechanisms

While specific studies detailing the antimicrobial mechanism of this compound are limited, the mechanisms of other antimicrobial quinones provide a strong basis for hypothesized actions. The primary methods for evaluating this activity are minimum inhibitory concentration (MIC) assays and zone of inhibition tests, which quantify the potency of a compound against specific microbial strains. frontiersin.orggithub.io

Bacterial Growth Inhibition: Common mechanisms for antibacterial agents include:

Inhibition of Cell Wall Synthesis: Disrupting the formation of the peptidoglycan layer, leading to cell lysis. biomol.com

Disruption of Membrane Function: Compromising the integrity of the bacterial cell membrane, causing leakage of cellular contents. nih.govopen.edunih.gov

Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription. Some quinone antibiotics, like lactoquinomycin (B10820073) A, are known to intercalate into bacterial DNA, causing damage and inhibiting repair processes. nih.gov This represents a highly plausible mechanism for this compound.

Inhibition of Protein Synthesis: Binding to ribosomal subunits to halt protein production. lumenlearning.com

Fungal Growth Inhibition: Antifungal mechanisms often target structures unique to fungi:

Inhibition of Ergosterol (B1671047) Biosynthesis: Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Many antifungal drugs, particularly the azoles, work by inhibiting enzymes in the ergosterol synthesis pathway, leading to a compromised membrane. nih.govmdpi.compatsnap.comfrontiersin.org Given its quinone structure, it is possible this compound could interfere with the redox enzymes involved in this pathway.

Disruption of Cell Wall Integrity: The fungal cell wall, rich in chitin, is another potential target. Some agents inhibit the enzymes responsible for its synthesis. oregonstate.education

Given its chemical nature as a quinone, this compound's antimicrobial activity is most likely related to its ability to participate in redox cycling, generate ROS that damage cellular components, or directly interact with and damage key macromolecules like DNA. mdpi.comnih.gov

Investigation of Other Reported Biological Activities (mechanistic focus, non-human models)mdpi.com

Beyond its primary characterization, this compound has been the subject of investigations into a variety of other potential biological activities in non-human and in vitro models. These studies have primarily centered on its potential as an enzyme inhibitor and its cytotoxic effects against cancer cell lines. The focus of this research has been to elucidate the underlying mechanisms of action and to understand its potential as a lead compound for drug development. researchgate.netresearchopenworld.com

One of the key areas of investigation has been the effect of this compound on Protein Tyrosine Phosphatase 1B (PTP1B), a significant target in the study of type 2 diabetes and obesity. researchgate.netresearchopenworld.com In vitro evaluations were conducted to determine the PTP1B inhibitory activity of this compound. researchgate.net While this compound was tested for this activity, some studies have highlighted the PTP1B inhibitory potential of other related meroterpenoids, such as Nakijinol G, which was found to have an IC₅₀ value of 4.8 μM. researchopenworld.comresearchopenworld.com

In addition to enzyme inhibition, this compound has been assessed for its cytotoxic properties. researchopenworld.comacs.org Specifically, its effects have been examined against a panel of human tumor cell lines. researchopenworld.comacs.org However, in these studies, this compound did not exhibit significant cytotoxicity against the tested cancer cell lines. researchopenworld.comresearchopenworld.com This lack of broad cytotoxic activity is a noteworthy finding, particularly when contrasted with other marine-derived meroterpenoids that show potent cytotoxic effects. researchopenworld.com

The following table summarizes the key in vitro biological activity assays reported for this compound:

| Biological Activity Investigated | Model System | Key Findings | Reference(s) |

| PTP1B Inhibition | In vitro enzyme assay | This compound was evaluated for PTP1B inhibitory activity. | researchgate.netresearchopenworld.com |

| Cytotoxicity | Panel of four human cancer cell lines | No significant cytotoxicity was detected. | researchopenworld.comresearchopenworld.com |

| Cytotoxicity | Human tumor cell lines (SF-268, H460, MCF-7, HT-29) and a normal mammalian cell line (CHO-K1) | All tested compounds, including related quinones, showed activities in the range of 1.8−46 μM, but lacked selectivity for tumor versus normal cells. This compound was isolated along with these compounds. | acs.org |

These mechanistic investigations in non-human and in vitro settings have provided valuable insights into the biological profile of this compound. While it has been evaluated for several activities, the current body of research suggests that its potential may not lie in direct cytotoxicity but possibly in other, yet to be fully explored, biological pathways. researchopenworld.comresearchopenworld.com The avarane skeleton of this compound is shared by other bioactive compounds like avapyran, which shows PTP1B inhibitory activity, and dysiquinol D, which exhibits cytotoxicity and NF-kB inhibitory activities, suggesting that minor structural modifications on this scaffold can lead to significant changes in biological function. acs.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dactyloquinone a and Its Analogs

Methodologies for SAR Determination

The determination of SAR for dactyloquinone A and its analogs involves a combination of qualitative and quantitative methods. These approaches aim to identify the key structural features, or pharmacophores, responsible for the molecule's biological effects.

Key areas for modification on the this compound scaffold would likely include:

The Quinone Ring: Modifications to the quinone ring, such as the introduction of different substituents (e.g., hydroxyl, methoxy, or alkyl groups), could significantly impact the compound's redox potential and its ability to interact with target proteins.

The Side Chain: While this compound itself does not possess a prominent side chain like some other sesquiterpenoid quinones, the principles from related compounds suggest that the introduction of, for instance, an amino or alkoxy group at certain positions could modulate activity. For example, in other marine sesquiterpenoid quinones, a larger amine side-chain is tolerated for phospholipase A2 (PLA2) inhibitory activity.

A hypothetical qualitative SAR study could yield results as summarized in the interactive table below.

Interactive Table: Qualitative SAR of Hypothetical this compound Analogs

| Modification | Position of Modification | Resulting Change in Activity | Implied Importance of the Structural Feature |

| Addition of a hydroxyl group | Quinone Ring | Increased antioxidant activity | The hydroxyl group enhances radical scavenging capabilities. |

| Reduction of the quinone to a hydroquinone (B1673460) | Quinone Ring | Decreased cytotoxic activity | The quinone moiety is crucial for cytotoxicity, possibly through redox cycling. |

| Epimerization of a stereocenter | Terpene Scaffold | Significant loss of activity | The specific stereochemistry is critical for target binding. |

| Introduction of a bulky substituent | Terpene Scaffold | Decreased activity | Steric hindrance may prevent optimal binding to the active site of the target enzyme. |

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.com This is achieved by correlating physicochemical properties or calculated molecular descriptors of the molecules with their observed biological activities. For this compound and its analogs, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

A typical QSAR study involves the following steps:

Data Set Selection: A series of this compound analogs with a wide range of biological activities is required.

Descriptor Calculation: A variety of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters, are calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation sets of compounds.

A hypothetical QSAR equation for a series of this compound analogs might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 2.0

Where:

IC50 is the concentration of the compound that inhibits a biological process by 50%.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

MW is the molecular weight.

H-bond_donors is the number of hydrogen bond donors.

This equation would suggest that higher hydrophobicity and more hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.

Interactive Table: Descriptors Commonly Used in QSAR Studies

| Descriptor Class | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP, Water solubility | Quantifies the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Describes the atomic connectivity and branching of the molecule. |

Rational Design Principles for this compound Analogs Based on SAR Findings

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new this compound analogs with improved biological activity. The goal is to modify the lead compound, this compound, to enhance its interactions with the biological target while maintaining or improving its drug-like properties.

Based on the hypothetical SAR findings, the following rational design principles could be applied:

Bioisosteric Replacement: Replace certain functional groups with others that have similar steric and electronic properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, a hydroxyl group on the quinone ring could be replaced with a thiol or an amino group to modulate its hydrogen bonding capacity and redox properties.

Scaffold Hopping: Replace the core sesquiterpenoid scaffold with a different chemical framework that maintains the essential pharmacophoric features in the correct spatial orientation. This can lead to the discovery of novel chemical classes with similar biological activity but different intellectual property landscapes.

Fragment-Based Growth: If the binding mode of this compound to its target is known, small molecular fragments can be "grown" from the core structure to occupy additional binding pockets and increase affinity.

Computational Approaches in SAR/QSAR for this compound

Computational methods are indispensable tools in modern drug discovery and play a significant role in the SAR and QSAR analysis of compounds like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be used to:

Identify potential biological targets by screening it against a library of protein structures.

Predict the binding mode of this compound and its analogs within the active site of a known target.

Estimate the binding affinity (scoring) of different analogs, which can be used to prioritize compounds for synthesis.

For instance, if this compound is docked into the active site of an enzyme, the docking results would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the SAR and for designing new analogs that can form stronger or more specific interactions.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. An MD simulation of this compound bound to its target protein could:

Assess the stability of the docked pose.

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy with higher accuracy than docking scores.

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of this compound, virtual screening can be performed in two main ways:

Structure-based virtual screening (SBVS): If the 3D structure of the target protein is known, a library of compounds can be docked into the active site, and the top-scoring hits are selected for further investigation.

Ligand-based virtual screening (LBVS): If the structure of the target is unknown, a model can be built based on the structure of known active ligands like this compound. This model, often in the form of a pharmacophore, is then used to search for other molecules in a database that have similar features.

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop a model that defines the essential structural characteristics required for binding. researchgate.net This approach is particularly useful when the 3D structure of the target is not available. For this compound, a ligand-based approach could involve:

Pharmacophore modeling: Identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) in this compound that are responsible for its biological activity. This pharmacophore model can then be used as a query to search for new, structurally diverse compounds.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the steric and electrostatic fields of a series of this compound analogs to their biological activities. These models provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity.

Preclinical Research Methodologies and Prospects for Dactyloquinone a Excluding Human Clinical Trials

In Vitro Pharmacological Profiling Methodologies

In vitro studies, conducted outside of a living organism, represent the first critical step in pharmacological profiling. amsbiopharma.com These experiments use cells or tissues to rapidly assess a compound's biological activity, mechanism of action, and potential for off-target effects. qima-lifesciences.comchempartner.com For Dactyloquinone A, this phase is essential for building a foundational understanding of its molecular interactions.

High-Throughput Screening (HTS) Assays and Lead Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, employing automation and robotics to test vast numbers of chemical compounds against specific biological targets. wikipedia.orgbmglabtech.com This process allows researchers to quickly identify "hits"—compounds that demonstrate a desired activity—from large chemical libraries. bmglabtech.com HTS is not designed to identify a final drug, but rather to select promising "leads" for further optimization. bmglabtech.com

In the context of this compound, an HTS campaign would be designed to screen it against a panel of biological targets, such as enzymes or cellular receptors, to identify its primary mode of action. nih.gov The process generally involves miniaturization of assays into microtiter plates with 96, 384, or even 1536 wells, allowing for the simultaneous testing of thousands of samples. wikipedia.orgeddc.sg Data from these screens are analyzed to identify statistically significant activity, which flags this compound as a hit for a particular target.

Table 1: Illustrative HTS Hit Identification for this compound This table is a hypothetical representation of HTS data to illustrate the hit identification process.

| Target | Assay Type | This compound Activity (% Inhibition) | Hit Threshold (% Inhibition) | Hit Status |

| Kinase X | Biochemical | 78% | > 50% | Hit |

| Protease Y | Biochemical | 12% | > 50% | No Hit |

| GPCR Z | Cell-based | 65% | > 50% | Hit |

| Ion Channel A | Cell-based | 5% | > 50% | No Hit |

Biochemical and Biophysical Characterization of Target Interactions

Once a hit is identified through HTS, the next step is to characterize the physical interaction between the compound and its biological target. nih.gov This is crucial for confirming the screening results and understanding the mechanism of action at a molecular level. A variety of biophysical techniques are available to quantitatively measure binding affinity, specificity, and kinetics. nih.gov

For this compound, researchers might employ methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (how tightly the compound binds to the target) and kinetics (the rates of association and dissociation). nih.gov Spectroscopic methods, like fluorescence spectroscopy, can provide insights into conformational changes in the protein target upon binding. nih.gov These studies confirm that this compound directly engages its intended target and provide critical data that can guide future chemical modifications to improve potency and selectivity. nih.gov

In Vivo Animal Model Research Paradigms (non-human, excluding human-relevant toxicities, dosage, and safety)

Following promising in vitro results, research progresses to in vivo studies, which are conducted in living organisms. amsbiopharma.com Animal models are indispensable for evaluating how a compound behaves in a complex biological system, providing insights that cannot be obtained from cell cultures alone. nih.govnih.gov

Model Organism Selection and Experimental Design Considerations

The choice of an appropriate animal model is critical for the relevance and success of preclinical studies. nih.gov The selection depends on the disease being studied and the biological target of the compound. Rodent models, such as mice and rats, are commonly used due to their genetic similarities to humans, well-understood physiology, and the availability of established disease models. nih.govmdbneuro.com For certain studies, larger animals or non-human primates may be chosen if their biological systems more closely mimic the human condition for the specific target pathway. mdpi.com

Experimental design must be rigorous to avoid bias and ensure the reproducibility of results. nih.gov This includes defining clear hypotheses, using appropriate control groups, randomizing animals into treatment groups, and blinding the investigators who assess the outcomes. nih.gov For this compound, the selection of a model would be guided by its identified biological target and the human disease that this target is associated with. For instance, if this compound targets a protein implicated in an inflammatory disease, a mouse model of that specific disease would be selected.

Efficacy Studies in Preclinical Disease Models

Efficacy studies are designed to determine whether a compound has the desired therapeutic effect in a living animal model of a specific disease. mdbneuro.com The goal is to gather data that can help predict how the compound might perform in humans. mdbneuro.com These studies measure specific endpoints relevant to the disease, such as tumor growth in cancer models or inflammatory markers in autoimmune models. frontiersin.orgresearchgate.net

In a hypothetical efficacy study for this compound in a murine cancer model, researchers would administer the compound to a group of tumor-bearing mice and compare the tumor growth over time to a control group receiving a placebo. mdpi.com The results of such studies are often complex, as the effectiveness in an animal model does not always translate to humans. frontiersin.org

Table 2: Hypothetical Efficacy Data for this compound in a Murine Xenograft Model This table presents a simplified, illustrative example of preclinical efficacy data.

| Treatment Group | Number of Animals | Average Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 1500 | 0% |

| This compound | 10 | 750 | 50% |

| Positive Control Drug | 10 | 600 | 60% |

Pharmacokinetic and Pharmacodynamic Considerations (non-human)

Pharmacokinetics (PK) and pharmacodynamics (PD) are two interrelated fields crucial for preclinical development. europa.eu

Pharmacokinetics (PK) describes what the body does to the drug. It involves the study of the compound's absorption, distribution, metabolism, and excretion (ADME) within the animal model. amsbiopharma.comnih.gov PK studies help determine how much of the compound reaches the target tissue and how long it stays there.

Pharmacodynamics (PD) describes what the drug does to the body. europa.eu It assesses the relationship between the compound's concentration in the body and its observed biological effect, such as the inhibition of a target enzyme or the depletion of specific cells. nih.gov

Integrating PK and PD data allows researchers to build a comprehensive picture of a compound's behavior in vivo. amsbiopharma.com For this compound, these studies would be conducted in a relevant animal species to understand its metabolic stability and how its concentration in the blood relates to its therapeutic effect in a disease model. nih.gov This information is critical for optimizing the compound's properties and designing future studies.

Target Identification and Validation Approaches in Preclinical Contexts

The identification of specific molecular targets is a critical first step in the preclinical evaluation of a novel compound. This process often involves a combination of experimental and computational methods to elucidate how a molecule exerts its biological effects. For quinone-containing compounds, a common mechanism of action involves the generation of reactive oxygen species (ROS) and the induction of DNA damage. However, specific protein targets of this compound have not been definitively identified in published studies.

Generally, target identification for natural products can be approached through several methodologies, which could theoretically be applied to this compound:

Affinity-Based Methods: These techniques, such as affinity chromatography and chemical proteomics, utilize a labeled version of the compound to isolate and identify its binding partners from cell lysates.

Genetic and Genomic Approaches: Methods like RNA interference (RNAi) or CRISPR-Cas9 screening can help identify genes that, when silenced or knocked out, alter the sensitivity of cells to the compound, thereby pointing to potential targets or pathways.

Computational Prediction: In silico methods can predict potential protein targets based on the chemical structure of the compound and its similarity to known ligands of specific proteins. nus.edu.sg

While these methods are standard in preclinical research, their specific application to this compound has not been detailed in the available literature. Research on other quinone-containing compounds suggests potential interactions with various enzymes and cellular pathways, but direct evidence for this compound is lacking.

Table 1: General Methodologies for Target Identification in Preclinical Research

| Methodology | Description | Potential Application to this compound |

| Affinity Chromatography | Immobilized this compound is used to capture interacting proteins from a cell extract. | Identification of direct binding partners. |

| Yeast Three-Hybrid System | A modified yeast two-hybrid system to screen for protein-ligand interactions. | Screening a library of proteins for interaction with this compound. |

| Drug Affinity Responsive Target Stability (DARTS) | Exploits the stabilization of a target protein upon ligand binding to protect it from proteolysis. | Identification of target proteins based on changes in their stability in the presence of this compound. |

| Thermal Shift Assay (TSA) | Measures the change in the thermal denaturation temperature of a protein upon ligand binding. | Validation of direct binding to a purified potential target protein. |

Computational Drug Design and Virtual Screening Applications for this compound Derivatives

Computational drug design and virtual screening are powerful tools for the discovery and optimization of lead compounds. These in silico techniques can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening: This method relies on the three-dimensional structure of a target protein. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of a library of compounds with the target's binding site. Given the lack of a confirmed molecular target for this compound, the application of structure-based design is currently challenging.

Ligand-Based Virtual Screening: When the structure of the target is unknown, computational models can be built based on a set of molecules known to be active. These models, such as pharmacophores or quantitative structure-activity relationship (QSAR) models, can then be used to screen for new compounds with similar properties. While there is some data on the cytotoxicity of this compound and its analogs, a comprehensive dataset required for robust ligand-based modeling has not been established.

Molecular docking studies have been performed on other quinone-containing compounds to explore their binding to various enzymes. For instance, in silico analyses of quinones have investigated their interactions with reductase enzymes and their potential as anticancer agents by targeting proteins like HSP90. nih.govbiomedpharmajournal.org These studies provide a framework for how this compound could be investigated computationally once its molecular targets are identified.

Table 2: Computational Approaches in Drug Discovery and Their Potential Application to this compound

| Computational Method | Description | Potential Application for this compound Derivatives |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Screening for derivatives with improved binding affinity to a putative target. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups responsible for biological activity. | Designing new derivatives that retain or enhance the desired biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity to predict the activity of new compounds. | Predicting the cytotoxic activity of novel this compound analogs. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the physical basis of the structure and function of biomolecules. | Assessing the stability of the this compound-target complex and understanding the dynamics of their interaction. |

Q & A

Q. What experimental methodologies are critical for the structural elucidation of Dactyloquinone A?

this compound’s tetracyclic avarane skeleton requires rigorous characterization via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, Wu et al. (2022) optimized Lewis acid-mediated rearrangements and validated intermediates using -NMR, -NMR, and high-resolution MS . Researchers must ensure purity via chromatographic techniques (e.g., HPLC) and cross-validate spectral data with computational simulations to resolve ambiguities in stereochemistry.

Q. How can researchers design a reproducible synthesis route for this compound?

The bio-inspired synthesis involves multistep transformations, including benzyl alcohol oxidation and regioselective cyclization. Key steps require reaction condition optimization (e.g., temperature, catalyst loading) and strict monitoring of intermediates. Wu et al. (2022) documented yields for critical intermediates (e.g., compound 39 at 75% yield under BF-EtO catalysis), emphasizing reproducibility through detailed supplementary protocols .

Q. What are the primary challenges in isolating this compound from natural sources?

While the compound is often synthesized, natural extraction faces issues like low abundance, matrix interference, and structural degradation. Researchers should employ hyphenated techniques (LC-MS/MS) and bioassay-guided fractionation to enhance isolation efficiency.

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound intermediates be resolved?

Discrepancies in NMR or MS data may arise from tautomerism, solvent effects, or impurities. For instance, Wu et al. (2022) resolved structural ambiguities in compound 25 by comparing experimental -NMR shifts with density functional theory (DFT) calculations . Researchers should also replicate experiments under controlled conditions and consult crystallographic data where available .

Q. What strategies optimize the regioselectivity of the Lewis acid-mediated rearrangement in this compound synthesis?

Catalyst choice (e.g., BF vs. AlCl), solvent polarity, and temperature gradients significantly impact regioselectivity. Systematic Design of Experiments (DoE) approaches, such as factorial design, can identify optimal parameters. Wu et al. (2022) achieved higher yields using BF-EtO in dichloromethane at −20°C, underscoring the need for iterative optimization .

Q. How does the tetracyclic scaffold of this compound influence its bioactivity, and what in silico tools validate these interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to biological targets like enzymes or receptors. Researchers should cross-validate computational results with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to establish structure-activity relationships (SAR).

Methodological Frameworks

Q. What PICOT criteria apply to pharmacological studies of this compound?

- Population : Specific cell lines or animal models (e.g., cancer cell lines).

- Intervention : Dose-dependent exposure to this compound.

- Comparison : Positive controls (e.g., standard chemotherapeutics).

- Outcome : Metrics like IC, apoptosis rates, or gene expression profiles.

- Time : Duration of exposure and observation periods. This framework ensures hypothesis-driven experimental design and minimizes confounding variables .

Q. How should researchers address non-reproducible results in this compound synthesis?

- Document reaction conditions exhaustively (e.g., humidity, reagent batch numbers).

- Validate analytical methods using certified reference materials.

- Share raw data and spectra in supplementary materials for peer verification .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

Nonlinear regression models (e.g., log-dose vs. response) and ANOVA are standard for IC determination. Software like GraphPad Prism or R packages (e.g., drc) can automate curve fitting and error analysis.

Q. How should conflicting bioactivity results between synthetic and natural this compound be interpreted?